molecular formula C17H18ClNS B215512 4-chlorophenyl 2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl sulfide

4-chlorophenyl 2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl sulfide

Cat. No. B215512
M. Wt: 303.8 g/mol
InChI Key: UXFVOZGUWDNLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorophenyl 2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl sulfide is a chemical compound that has garnered attention in scientific research due to its potential use in various fields. This compound is also known as S-(+)-N-(4-chlorophenyl)-2-isopropyl-2-(3,4-dihydro-2(1H)-isoquinolinyl) ethylamine or simply as CDP-isoQ. The purpose of

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl sulfide is not fully understood. However, it has been suggested that this compound may act as a dopamine or serotonin transporter ligand. This means that it may bind to and inhibit the reuptake of dopamine or serotonin in the brain, leading to increased levels of these neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chlorophenyl 2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl sulfide are still being investigated. However, it has been suggested that this compound may have potential therapeutic effects in the treatment of various neurological disorders, such as Parkinson's disease and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chlorophenyl 2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl sulfide in lab experiments is its potential as a ligand for imaging studies. This compound may also have potential therapeutic applications in the treatment of neurological disorders. However, one limitation of using this compound is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 4-chlorophenyl 2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl sulfide. One area of interest is the development of new radiotracers for imaging dopamine and serotonin transporters using CDP-isoQ as a template. Another area of interest is the investigation of the potential therapeutic effects of this compound in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
4-chlorophenyl 2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl sulfide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of 4-chlorophenyl 2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl sulfide involves several steps. The first step is the conversion of 4-chlorobenzaldehyde to 4-chlorophenylacetic acid. This is followed by the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3,4-dihydroisoquinoline in the presence of triethylamine to yield the desired product.

Scientific Research Applications

4-chlorophenyl 2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl sulfide has been studied for its potential use in various fields of scientific research. One area of interest is its use as a ligand for imaging studies. In one study, CDP-isoQ was labeled with technetium-99m and used for imaging dopamine transporters in the brain. Another study investigated the use of CDP-isoQ as a potential radiotracer for imaging serotonin transporters.

properties

Product Name

4-chlorophenyl 2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl sulfide

Molecular Formula

C17H18ClNS

Molecular Weight

303.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H18ClNS/c18-16-5-7-17(8-6-16)20-12-11-19-10-9-14-3-1-2-4-15(14)13-19/h1-8H,9-13H2

InChI Key

UXFVOZGUWDNLPF-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CCSC3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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